molecular formula C6H13N B1358058 N-Ethylcyclobutanamine CAS No. 852108-24-8

N-Ethylcyclobutanamine

Cat. No.: B1358058
CAS No.: 852108-24-8
M. Wt: 99.17 g/mol
InChI Key: JPWYYRCELICUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethylcyclobutanamine is an organic compound with the molecular formula C6H13N It is a cyclic amine where the nitrogen atom is part of a four-membered cyclobutane ring, with an ethyl group attached to the nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylcyclobutanamine typically involves the reaction of cyclobutanone with ethylamine under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclobutanone is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures to facilitate the formation of the amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help in scaling up the production while maintaining the desired purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Ethylcyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.

    Reduction: The compound can be reduced to form N-ethylcyclobutanolamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of N-ethylcyclobutanolamine.

    Substitution: Formation of various N-substituted cyclobutanamines.

Scientific Research Applications

N-Ethylcyclobutanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Ethylcyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The ethyl group and the cyclic structure of the amine play a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanamine: Lacks the ethyl group, making it less sterically hindered.

    N-Methylcyclobutanamine: Contains a methyl group instead of an ethyl group, leading to different steric and electronic properties.

    N-Propylcyclobutanamine: Has a propyl group, which increases the steric bulk compared to N-Ethylcyclobutanamine.

Uniqueness

This compound is unique due to its specific combination of a cyclobutane ring and an ethyl group attached to the nitrogen atom. This structural feature imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-ethylcyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-7-6-4-3-5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWYYRCELICUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618591
Record name N-Ethylcyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852108-24-8
Record name N-Ethylcyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.